molecular formula C14H17FN4O B11633755 2-[4-(cyanomethyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide

2-[4-(cyanomethyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide

Cat. No.: B11633755
M. Wt: 276.31 g/mol
InChI Key: OMSYYNPNRWNRLZ-UHFFFAOYSA-N
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Description

2-[4-(cyanomethyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(cyanomethyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide typically involves the reaction of 4-fluoroaniline with chloroacetyl chloride to form N-(4-fluorophenyl)chloroacetamide. This intermediate is then reacted with 4-(cyanomethyl)piperazine under basic conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane or acetonitrile and bases such as triethylamine or sodium hydroxide.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[4-(cyanomethyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

2-[4-(cyanomethyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its activity against certain diseases.

    Industry: Used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 2-[4-(cyanomethyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Properties

Molecular Formula

C14H17FN4O

Molecular Weight

276.31 g/mol

IUPAC Name

2-[4-(cyanomethyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide

InChI

InChI=1S/C14H17FN4O/c15-12-1-3-13(4-2-12)17-14(20)11-19-9-7-18(6-5-16)8-10-19/h1-4H,6-11H2,(H,17,20)

InChI Key

OMSYYNPNRWNRLZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC#N)CC(=O)NC2=CC=C(C=C2)F

Origin of Product

United States

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